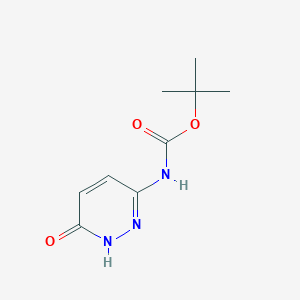

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate

CAS No.:

Cat. No.: VC17425184

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3O3 |

|---|---|

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate |

| Standard InChI | InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14) |

| Standard InChI Key | BCRDXUGOODYMTF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NNC(=O)C=C1 |

Introduction

Structural Identity and Molecular Characteristics

tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate belongs to the pyridazinone class, featuring a six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6. The tert-butyl carbamate moiety at position 3 enhances steric bulk, influencing solubility and metabolic stability .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1239840-06-2 | |

| Molecular Formula | ||

| Molecular Weight | 211.22 g/mol | |

| Density | N/A | |

| Boiling Point | N/A | |

| Synonyms | tert-Butyl N-(6-hydroxypyridazin-3-yl)carbamate |

The absence of reported density and boiling point values suggests challenges in experimental determination or limited commercial availability .

Synthesis and Chemical Reactivity

The compound is synthesized via carbamate formation between 6-oxo-1,6-dihydropyridazin-3-amine and tert-butyl carbonochloridate under basic conditions. A related patent discloses its role as an intermediate in Resmetirom production, where it undergoes coupling with dichlorophenyl triazine derivatives .

Key Synthetic Steps:

-

Amination: Introduction of the carbamate group using tert-butyl chloroformate.

-

Purification: Chromatography or crystallization to achieve >95% purity .

The tert-butyl group enhances solubility in organic solvents, facilitating downstream reactions .

Physicochemical and Analytical Profiling

Stability and Solubility

The compound exhibits stability in aqueous and organic media, with no reported degradation under standard storage conditions . Limited aqueous solubility is offset by miscibility in dimethyl sulfoxide (DMSO) and acetonitrile, making it suitable for pharmacokinetic studies .

Spectroscopic Characterization

-

Mass Spectrometry (MS): Electrospray ionization (ESI) reveals a molecular ion peak at m/z 212.1 ([M+H]) .

-

Nuclear Magnetic Resonance (NMR): -NMR spectra show characteristic tert-butyl singlet at δ 1.45 ppm and pyridazinone aromatic protons between δ 7.2–8.1 ppm .

Pharmacological Applications

Role in THRβ Agonist Development

As a precursor to Resmetirom, this compound’s pyridazinone core is critical for THRβ binding. Resmetirom’s liver-specific distribution and lipid-lowering efficacy in NASH models underscore its therapeutic potential .

Pharmacokinetic Profile (Derivatives)

In vivo studies of analogs like YWS01125 demonstrate rapid absorption (T = 1 h) and tissue distribution, excluding the brain and muscle . The tert-butyl group likely reduces first-pass metabolism, extending half-life to ~180 minutes .

Analytical Methods and Quality Control

UPLC-MS/MS Quantification

A validated ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) method achieves linearity () across 1–500 ng/mL, with a lower limit of quantification (LLOQ) of 0.5 ng/mL . Sample preparation involves protein precipitation with acetonitrile, ensuring >85% recovery .

Table 2: UPLC-MS/MS Parameters for Plasma Analysis

| Parameter | Value |

|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 μm) |

| Mobile Phase | Acetonitrile/0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Retention Time | 2.8 min |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume